molecular formula C17H13Cl2NO4 B14340549 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate CAS No. 93260-31-2

3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate

Katalognummer: B14340549
CAS-Nummer: 93260-31-2
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: RHUKXDLLYYYTFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl with 1,1-dichloroprop-1-en-2-yl under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-nitrobenzoic acid to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl benzoate
  • 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-chlorobenzoate

Uniqueness

3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

93260-31-2

Molekularformel

C17H13Cl2NO4

Molekulargewicht

366.2 g/mol

IUPAC-Name

[3-(1,1-dichloroprop-1-en-2-yl)-4-methylphenyl] 4-nitrobenzoate

InChI

InChI=1S/C17H13Cl2NO4/c1-10-3-8-14(9-15(10)11(2)16(18)19)24-17(21)12-4-6-13(7-5-12)20(22)23/h3-9H,1-2H3

InChI-Schlüssel

RHUKXDLLYYYTFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=C(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.